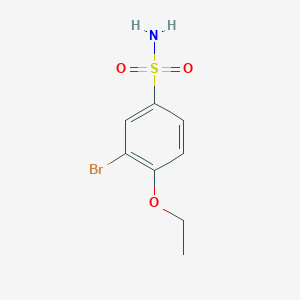

3-Bromo-4-ethoxybenzene-1-sulfonamide

Description

3-Bromo-4-ethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a bromine atom at the 3-position and an ethoxy group at the 4-position of the benzene ring. This compound is utilized as a building block in organic synthesis, particularly in pharmaceutical and fine chemical industries, owing to its reactive sulfonamide moiety and halogenated aromatic structure .

Properties

IUPAC Name |

3-bromo-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKXXQSZGWJJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-ethoxybenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-ethoxybenzenesulfonamide using bromine or a bromine source in the presence of a catalyst . The reaction conditions often include a solvent such as acetic acid or dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-4-ethoxybenzene-1-sulfonamide .

Scientific Research Applications

3-Bromo-4-ethoxybenzene-1-sulfonamide has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxybenzene-1-sulfonamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

Key Differences :

- Halogen Type : Bromine (in the target compound) vs. chlorine (in analogues) influences electron-withdrawing effects and molecular weight.

- Substituent Position : Ethoxy at the 4-position (target) vs. methoxy at 2- or 3-positions (analogues) alters steric bulk and solubility.

- Functional Groups: Amino and methyl groups in analogues (e.g., ) enhance nucleophilicity and modulate reactivity compared to the target’s ethoxy group.

Economic Considerations

Pricing data (from CymitQuimica) highlight cost variations influenced by substituents and scale:

| Compound Name | Ref Code | 50 mg Price (€) | 500 mg Price (€) |

|---|---|---|---|

| 3-Bromo-4-ethoxybenzene-1-sulfonamide | 3D-ZEB25328 | 542.00 | 1,488.00 |

| 4-Chloro-2-methoxybenzene-1-sulfonamide | 3D-ZEB25352 | 598.00 | 1,649.00 |

The target compound is 12% cheaper at the 50 mg scale compared to 4-Chloro-2-methoxybenzene-1-sulfonamide but becomes 10% more cost-effective at 500 mg, suggesting economies of scale favor bulk procurement .

Molecular and Physical Properties

Calculated molecular weights and substituent effects:

Notable Trends:

- Bromine increases molecular weight significantly compared to chlorine.

- Ethoxy groups contribute to higher hydrophobicity than methoxy.

Biological Activity

3-Bromo-4-ethoxybenzene-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO3S and a molecular weight of 280.14 g/mol. It belongs to the class of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Sulfonamides are known to exhibit pharmacological activities such as:

- Inhibition of Carbonic Anhydrase : This enzyme plays a critical role in regulating pH and fluid balance in tissues.

- Inhibition of Dihydropteroate Synthetase : This mechanism is significant in bacterial growth inhibition, making sulfonamides useful as antimicrobial agents.

The exact mechanism for this compound remains partially elucidated, but it is believed to involve electrophilic aromatic substitution reactions typical of benzene derivatives.

Biological Activity and Applications

Research indicates that this compound may have potential applications in various fields:

- Medicinal Chemistry : The compound is studied for its potential as a pharmaceutical intermediate, particularly in developing new drugs targeting specific diseases.

- Biological Research : It has been evaluated for its interactions with biomolecules, which could lead to insights into disease mechanisms and therapeutic strategies.

Case Studies

Recent studies have highlighted the biological effects of sulfonamide derivatives, including those similar to this compound:

- A study evaluating the effects of benzene sulfonamides on perfusion pressure and coronary resistance demonstrated significant changes in cardiac function when these compounds were administered . This suggests potential cardiovascular applications.

| Compound | Dose | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | - | Baseline | Baseline |

| Benzene Sulfonamide | 0.001 nM | Decreased | Decreased |

| Compound 2 (2-Hydrazinocarbonyl) | 0.001 nM | Decreased | Not Significant |

| Compound 3 (4-Aminoethyl) | 0.001 nM | Not Significant | Decreased |

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Theoretical models suggest that sulfonamides can interact with calcium channels, which may influence their pharmacokinetic profiles .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Permeability | Variable |

| Metabolic Stability | Moderate to High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.